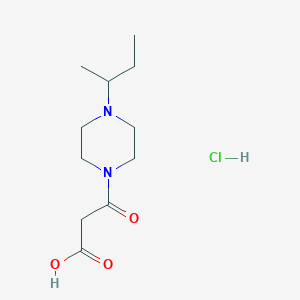

3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride

Description

3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride is a piperazine-derived compound characterized by a sec-butyl group at the 4-position of the piperazine ring, a 3-oxopropanoic acid moiety linked via an amide bond, and a hydrochloride counterion. The sec-butyl substituent introduces steric bulk, which may influence lipophilicity and metabolic stability compared to smaller alkyl groups (e.g., methyl or ethyl). The 3-oxopropanoic acid group contributes to solubility in aqueous environments, while the hydrochloride salt enhances crystallinity and stability.

Properties

IUPAC Name |

3-(4-butan-2-ylpiperazin-1-yl)-3-oxopropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3.ClH/c1-3-9(2)12-4-6-13(7-5-12)10(14)8-11(15)16;/h9H,3-8H2,1-2H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJRESCPKMHEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCN(CC1)C(=O)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride typically involves the following steps:

Piperazine Derivative Formation: The piperazine ring is formed through a cyclization reaction involving diamines and appropriate reagents.

Sec-Butyl Group Introduction: The sec-butyl group is introduced via a substitution reaction, where the piperazine derivative reacts with sec-butyl halides under controlled conditions.

Oxidation: The resulting compound undergoes oxidation to introduce the oxo group, forming the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions are common, where different functional groups can be introduced by reacting with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and sodium hypochlorite.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, and alcohols.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Scientific Research Applications of 3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride

3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride is a piperazine derivative with a variety of applications in scientific research. Piperazine derivatives are known for diverse biological activities, including antiviral, antimicrobial, and antipsychotic properties.

Chemistry

- It is employed as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

- It serves as a tool in biological research for studying enzyme inhibition and receptor binding.

Medicine

- The compound is used in the production of various chemical intermediates and specialty chemicals.

The mechanism of action for 3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride involves binding to specific molecular targets such as enzymes or receptors. Common mechanisms include enzyme inhibition, receptor antagonism, and modulation of signaling pathways, though the exact pathways and targets can vary depending on the biological context.

3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride is unique due to its specific sec-butyl group, which influences its binding affinity and biological activity compared to other piperazine derivatives. Examples of similar compounds include:

- Piperazine derivatives with different alkyl substituents (e.g., 3-(4-(n-butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride)

- Piperazine derivatives with different functional groups (e.g., 3-(4-(phenyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride)

Mechanism of Action

The mechanism by which 3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include enzyme inhibition, receptor antagonism, and modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

- Compound A ’s sec-butyl group balances lipophilicity (logP ~1.2) between the highly hydrophilic Compound B (logP ~-1.5) and the lipophilic Compound C (logP ~3.0). This intermediate logP may enhance blood-brain barrier penetration compared to Compound B , making it suitable for CNS targets.

- The 3-oxopropanoic acid in Compound A introduces zwitterionic character, similar to cetirizine, which improves aqueous solubility while maintaining membrane permeability.

Functional Group Contributions

- Compound B’s Fmoc group is critical for temporary amine protection in peptide synthesis, whereas Compound A’s oxopropanoic acid may serve as a bioisostere for carboxylic acids in drug design, enhancing metabolic stability.

- Compound C’s methoxyphenyl-pyrimidooxazinone scaffold suggests kinase inhibitory activity, a niche distinct from Compound A’s hypothesized antimicrobial or CNS applications.

Salt Forms and Stability

- Compound A ’s hydrochloride salt improves crystallinity and shelf life, a feature shared with many FDA-approved piperazine drugs (e.g., ciprofloxacin HCl). In contrast, Compound C ’s free base form may require formulation adjustments for optimal solubility.

Research Findings and Limitations

- Antimicrobial Potential: Piperazine derivatives with alkyl substituents (e.g., sec-butyl) have demonstrated activity against Gram-positive bacteria in preclinical studies, suggesting Compound A may share this trait.

- Synthetic Challenges: The steric bulk of the sec-butyl group in Compound A may complicate synthesis, requiring optimized coupling conditions akin to those used for Compound C (e.g., trifluoroacetic acid catalysis in isopropanol).

Biological Activity

3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer studies. Its structure, featuring a piperazine ring and an oxopropanoic acid moiety, suggests possible interactions with various biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

Key Features:

- Piperazine Ring: Provides a basic nitrogen atom that can interact with various receptors.

- sec-Butyl Group: Enhances lipophilicity, potentially improving membrane permeability.

- Oxopropanoic Acid Moiety: Capable of forming hydrogen bonds and participating in electrostatic interactions.

The biological activity of 3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride is believed to stem from its ability to modulate receptor activity and influence various signaling pathways. The piperazine component is known for its role in interacting with neurotransmitter receptors, which may contribute to its therapeutic effects.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds similar to 3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride. For instance, compounds derived from piperazine were tested against MCF-7 breast cancer cells using the MTT assay, revealing significant cytotoxic effects:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 8b | 5.56 | MCF-7 |

| 10b | 11.79 | MCF-7 |

| 10d | 8.57 | MCF-7 |

These results indicate that structural modifications can enhance antitumor efficacy, suggesting that similar derivatives of the target compound may also exhibit potent activity against cancer cells .

Antimicrobial Activity

The antimicrobial properties of related piperazine derivatives have also been investigated. In one study, several compounds were screened for their activity against both gram-positive and gram-negative bacteria as well as fungi:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4 | S. aureus | 38 |

| - | E. coli | Significant |

These findings suggest that compounds with a piperazine backbone can exhibit substantial antibacterial activity, particularly against gram-negative strains .

Case Studies

Case Study 1: Antitumor Evaluation

A study focused on synthesizing and evaluating various piperazine derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. The evaluation utilized cell viability assays and confirmed the structural influence on biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of piperazine derivatives against common pathogens. Results indicated that specific structural features significantly influenced the potency and spectrum of activity against both bacterial and fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.